molecular formula C26H28N4O4 B2794291 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1226437-20-2

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2794291
CAS No.: 1226437-20-2
M. Wt: 460.534
InChI Key: NDHRKWCEGSNRCA-UHFFFAOYSA-N
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Description

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C26H28N4O4 and a molecular weight of 460.534 This compound is known for its unique structure, which includes a pyrazine ring substituted with a phenylthio group and a dimethylacetamide moiety

Preparation Methods

The synthesis of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent substitution reactions to introduce the phenylthio groupIndustrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Zolpidem: N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide, which is used as a sedative and hypnotic agent.

    Phenoxyacetamide derivatives: These compounds share structural similarities and are studied for their pharmacological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-32-20-6-4-5-17(11-20)15-29-26(31)18-7-9-30(10-8-18)25-19(14-27)16-28-22-13-24(34-3)23(33-2)12-21(22)25/h4-6,11-13,16,18H,7-10,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHRKWCEGSNRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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